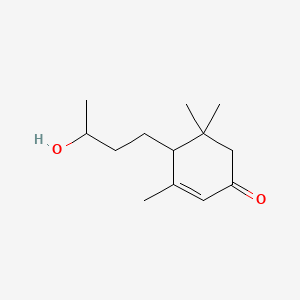

4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one

Description

4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one (CAS: 36151-02-7) is a norisoprenoid derivative characterized by a cyclohexenone core substituted with a 3-hydroxybutyl chain and three methyl groups. It has been identified in natural sources such as Indocalamus latifolius leaves and autumn heather honey (Erica manipuliflora), where it contributes to flavor and aroma profiles . Its molecular formula is C₁₃H₂₂O₂, with a molecular weight of 210.31 g/mol .

Properties

CAS No. |

60047-19-0 |

|---|---|

Molecular Formula |

C13H22O2 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C13H22O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h7,10,12,14H,5-6,8H2,1-4H3 |

InChI Key |

UEEJDIUOCUCVHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)CC(C1CCC(C)O)(C)C |

Origin of Product |

United States |

Preparation Methods

Process Description

One of the most established methods involves the oxidation of beta-isophorone to yield 3,5,5-trimethyl-4-hydroxy-2-cyclohexen-1-one, a close structural analog and intermediate toward this compound. This oxidation is conducted in the presence of perhydrol (hydrogen peroxide solution) and formic acid as a catalyst.

- Reaction Conditions : Temperatures between 0 °C and 100 °C, with perhydrol concentrations ranging from 25% to 45%, typically around 30%.

- Molar Ratios : Perhydrol and formic acid are used in molar ratios from 1:1 to 5:1, with beta-isophorone added slowly in amounts from 0.5 to 2.5 mol, commonly 1 mol per batch.

- Reaction Time : After initial oxidation, the mixture is allowed to stand for an additional 12 hours to complete the reaction.

- Work-up : Neutralization with bicarbonate, phase separation, drying, and vacuum distillation to isolate the product.

Yields and Observations

- Yields of 3,5,5-trimethyl-4-hydroxy-2-cyclohexen-1-one range from 66% to 70% depending on temperature and reaction scale.

- The process is noted for its simplicity, use of inexpensive reagents, and safe handling due to controlled peroxide decomposition.

- The product can be isolated as an organic phase suitable for further transformations toward the target compound.

| Parameter | Value/Range |

|---|---|

| Temperature | 0–100 °C |

| Perhydrol concentration | 25–45% (commonly 30%) |

| Molar ratio (Perhydrol:Formic acid) | 1:1 to 5:1 |

| Beta-isophorone amount | 0.5–2.5 mol (typically 1) |

| Yield | 66–70% |

| Reaction time | Additional 12 hours post-addition |

Synthesis from Glycosylated 2-Cyclohexen-1-one Derivatives

Another reported synthetic route involves the transformation of glycosylated derivatives of 2-cyclohexen-1-one, specifically 2-cyclohexen-1-one substituted with a 3-[(6-O-α-L-arabinofuranosyl-β-D-glucopyranosyl)oxy]butyl group. This precursor undergoes selective deprotection and functional group modifications to yield this compound.

- This route is more complex and typically employed in specialized synthetic or biosynthetic studies.

- Details of reagents, catalysts, and conditions are proprietary or less publicly documented but involve enzymatic or acid/base catalysis to remove sugar moieties and unmask the hydroxybutyl side chain.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Oxidation of beta-isophorone | Beta-isophorone | Perhydrol (30%), formic acid, 0–100 °C | 66–70 | Simple, cost-effective, scalable |

| Deprotection of glycosylated precursor | 2-Cyclohexen-1-one glycosylated derivative | Enzymatic/acid-base catalysis | Not specified | More complex, specialized synthesis |

Research Findings and Practical Considerations

- The oxidation method using perhydrol and formic acid is well-documented in patent literature and industrial chemistry for producing hydroxycyclohexenones, which are key intermediates in flavor and fragrance industries.

- The reaction conditions allow for safe handling of peroxides and minimize side reactions.

- The compound this compound can be isolated in high purity after distillation.

- The glycosylated precursor route reflects natural biosynthetic pathways and may be relevant for biotechnological production or structural analog synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxybutyl group can undergo substitution reactions with halides or other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in DMF.

Major Products

Oxidation: Formation of 4-(3-oxobutyl)-3,5,5-trimethylcyclohex-2-en-1-one.

Reduction: Formation of 4-(3-hydroxybutyl)-3,5,5-trimethylcyclohexane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the cyclohexene ring structure may play a role in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound shares its cyclohexenone backbone with several derivatives, differing in substituents, oxidation states, and stereochemistry. Key analogs include:

Table 1: Structural and Functional Comparison of Analogs

Key Research Findings

Antiparasitic Activity: Callunene, a conjugated enone analog, demonstrates potent inhibition of Crithidia bombi (IC₅₀ = 23 ppm), a bumblebee parasite, due to its ability to disrupt flagellar function . In contrast, this compound lacks reported antiparasitic activity, suggesting the α,β-unsaturated ketone in callunene is critical for bioactivity .

Role in Flavor and Aroma: The target compound and its hydroxy/oxo-substituted analogs (e.g., 4-hydroxy-4-(3-oxo-1-butenyl)-3,5,5-trimethylcyclohex-2-en-1-one) are key markers in heather honey, contributing to its distinctive floral notes . Isophorone, a simpler analog, is identified as a salmon lice attractant, highlighting the ecological relevance of cyclohexenone derivatives .

Stereochemical and Functional Group Influences: Blumenol B, a diastereomer with additional hydroxylation, exhibits distinct physicochemical properties (e.g., higher polarity) compared to the target compound, though its biological role remains uncharacterized . The presence of a 3-hydroxybutyl chain in this compound may enhance solubility in hydrophilic matrices like honey, whereas callunene’s conjugated enone system increases electrophilicity and reactivity .

Biological Activity

4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one, also known by its CAS number 36151-02-7, is a compound with diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications. The compound's synthesis, molecular structure, and relevant research findings are also discussed.

- Molecular Formula : C13H22O2

- Molecular Weight : 210.31 g/mol

- IUPAC Name : this compound

Structure

The compound features a cyclohexene core with hydroxyl and ketone functional groups that contribute to its biological properties. Its structural formula can be represented as follows:

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

| Property | Value | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | + | 99.71 |

| Caco-2 Permeability | + | 80.17 |

| Blood-Brain Barrier Penetration | + | 60.00 |

| Oral Bioavailability | + | 60.00 |

These properties suggest that the compound is well-absorbed in the gastrointestinal tract and has the potential to cross the blood-brain barrier.

Research indicates that this compound may interact with various biological targets:

- Enzyme Inhibition : It has been identified as an inhibitor of several cytochrome P450 enzymes (CYP), which play a crucial role in drug metabolism. For example:

- CYP2C9 inhibition: 88.17%

- CYP2D6 inhibition: 93.40%

This inhibition profile suggests potential drug-drug interactions when co-administered with other medications metabolized by these enzymes .

Toxicity and Safety Profile

The compound's toxicity profile reveals several important safety considerations:

| Toxicity Type | Value | Probability (%) |

|---|---|---|

| Skin Irritation | + | 49.00 |

| Eye Irritation | - | 55.26 |

| Hepatotoxicity | + | 53.02 |

| Acute Oral Toxicity (Classification) | III | 64.76 |

While some indicators suggest potential irritant effects and hepatotoxicity, the overall risk appears moderate .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, extracts containing this compound from Vinca rosea exhibited antifungal activity against various pathogens . Additionally, its presence in Croton lechleri suggests potential use in traditional medicine for treating infections .

Case Study 1: Antifungal Activity of Vinca rosea

A study investigated the essential oil and extracts from Vinca rosea, which contained this compound. The findings indicated significant antifungal activity against common fungal strains, suggesting its utility in developing natural antifungal agents .

Case Study 2: Metabolic Interactions

In a pharmacological study assessing drug interactions, it was found that this compound significantly inhibited CYP enzymes involved in drug metabolism. This finding raises concerns about potential interactions with other therapeutics, necessitating careful consideration in clinical settings .

Q & A

Q. What are the recommended safety protocols for handling 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one in laboratory settings?

- Methodological Answer : Researchers must adhere to strict safety guidelines, including:

- Avoiding ignition sources (e.g., sparks, open flames) due to flammability risks .

- Pre-lab review of safety data sheets (SDS) to identify hazards and implement preventive measures (e.g., ventilation, PPE) .

- Using specialized containment equipment for reactions involving volatile forms of the compound .

Q. What synthetic routes are commonly employed for the laboratory-scale synthesis of this compound?

- Methodological Answer :

- Route 1 : Utilize α,β-unsaturated ketone intermediates (e.g., 3,5,5-trimethylcyclohex-2-en-1-one) with hydroxybutyl side-chain addition via Grignard or aldol condensation .

- Route 2 : Stereoselective synthesis using chiral catalysts to control hydroxyl and butyl group orientation, followed by purification via column chromatography .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection to quantify purity .

- Spectroscopy : Confirm structural features via -NMR (e.g., hydroxybutyl proton signals at δ 1.2–1.6 ppm) and FT-IR (C=O stretch ~1700 cm) .

- Cross-Referencing : Compare spectral data with NIST Chemistry WebBook or PubChem entries .

Advanced Research Questions

Q. What methodologies are recommended for characterizing stereoisomers of this compound, and how can conflicting spectroscopic data be resolved?

- Methodological Answer :

- Chiral Separation : Use chiral stationary phases in HPLC or supercritical fluid chromatography (SFC) to isolate enantiomers .

- Advanced NMR : Employ -NMR DEPT experiments and NOESY to distinguish diastereomers (e.g., differentiating E/Z isomers via coupling constants) .

- X-Ray Crystallography : Resolve absolute configuration disputes by analyzing crystal structures .

Q. How can computational chemistry tools predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., keto-enol tautomerization) using Gaussian or ORCA software to predict activation energies .

- Molecular Dynamics (MD) : Simulate solvent effects on stability (e.g., polar aprotic solvents enhancing enol form prevalence) .

- Thermodynamic Data : Reference enthalpy of vaporization (ΔvapH = 69.0 kJ/mol at 306 K) to design distillation protocols .

Q. What experimental designs are suitable for assessing the environmental fate of this compound in aquatic systems?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301F respirometry to measure microbial degradation rates in simulated freshwater .

- Adsorption Analysis : Conduct batch experiments with activated carbon or soil matrices to determine partition coefficients (e.g., log K) .

- Ecotoxicology : Expose Daphnia magna to sublethal doses and monitor LC values via probit analysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in isomer identification across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.